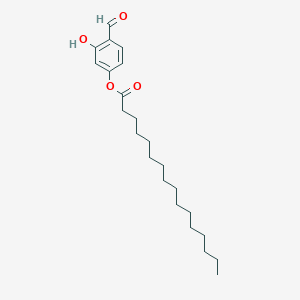![molecular formula C23H36N4O2S B14203703 Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate CAS No. 918905-76-7](/img/structure/B14203703.png)
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological applications, particularly in medicinal and material chemistry
Vorbereitungsmethoden
The synthesis of Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate can be approached through several methods. One common route involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures . Another method includes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine and ammonia to form a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the aliphatic chain, depending on the reagents used.
Substitution: The phenyl-tetrazole moiety can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring. Common reagents for these reactions include strong oxidizers, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can stabilize negative charges by delocalizing electrons, which enhances receptor-ligand interactions . This property allows the compound to penetrate cell membranes more effectively and interact with specific enzymes or receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate can be compared with other tetrazole-containing compounds such as:
Losartan: An angiotensin II receptor blocker used in the treatment of hypertension.
Candesartan: Another angiotensin II receptor blocker with similar applications.
MTT (3-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole used in cell viability assays. The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct physical and chemical properties compared to other tetrazole derivatives.
Eigenschaften
CAS-Nummer |
918905-76-7 |
|---|---|
Molekularformel |
C23H36N4O2S |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
methyl 15-(1-phenyltetrazol-5-yl)sulfanylpentadecanoate |
InChI |
InChI=1S/C23H36N4O2S/c1-29-22(28)19-15-10-8-6-4-2-3-5-7-9-11-16-20-30-23-24-25-26-27(23)21-17-13-12-14-18-21/h12-14,17-18H,2-11,15-16,19-20H2,1H3 |
InChI-Schlüssel |
ITRKLKDKLGYXIK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCCCCCSC1=NN=NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



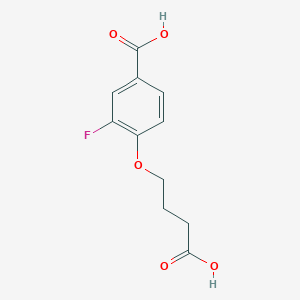
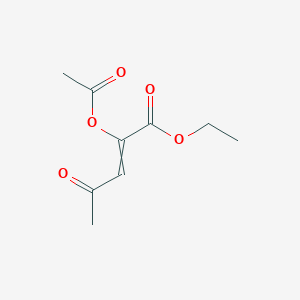
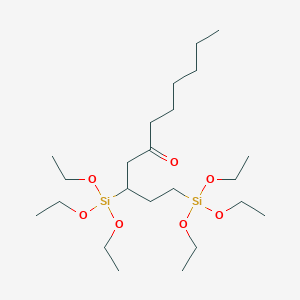

![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
![2-(Dicyclohexylphosphanyl)-1-[2-(trimethylsilyl)phenyl]-1H-pyrrole](/img/structure/B14203699.png)
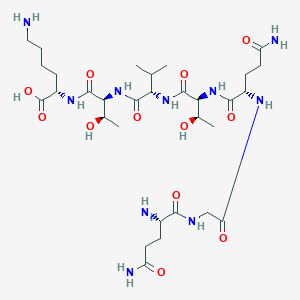


![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
